2-(benzenesulfonyl)-N-naphthalen-1-ylacetamide
Description
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c20-18(13-23(21,22)15-9-2-1-3-10-15)19-17-12-6-8-14-7-4-5-11-16(14)17/h1-12H,13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCSRNMKNJCCHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-naphthalen-1-ylacetamide typically involves the reaction of benzenesulfonyl chloride with N-naphthalen-1-ylacetamide. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N-naphthalen-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring or the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(benzenesulfonyl)-N-naphthalen-1-ylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-naphthalen-1-ylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(benzenesulfonyl)-N-naphthalen-1-ylacetamide with structurally related acetamide derivatives, focusing on synthesis, functional groups, spectral properties, and inferred biological implications.
Table 1: Structural and Functional Group Comparison
Table 3: Key Spectral Data Comparison
Key Observations:
Functional Group Impact: The benzenesulfonyl group in the target compound enhances polarity and electron-withdrawing effects compared to the triazole (6a) or thioether () analogs. This may improve solubility in polar solvents or binding to charged biological targets.
Synthetic Complexity :
- Triazole derivatives () require multi-step synthesis with copper catalysis, while simpler analogs like N-(2-(naphthalen-1-yloxy)-ethyl)-acetamide () likely involve straightforward alkylation .
Spectroscopic Signatures: The absence of NO₂ or F substituents in the target compound simplifies its IR and NMR profiles compared to 6b-c or ’s compound. The sulfonyl group’s S=O stretches (~1350/1150 cm⁻¹) would be a key identifier .
Biological Implications (Inferred) :
- Triazole-containing compounds () are often associated with antimicrobial or anticancer activity due to hydrogen-bonding capabilities.
- The thioether linkage in ’s compound may confer flexibility in binding to enzymes or receptors, while the sulfonyl group in the target compound could enhance stability against hydrolysis .
Biological Activity
2-(benzenesulfonyl)-N-naphthalen-1-ylacetamide, also known by its CAS number 895462-51-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C16H15N1O2S
- Molecular Weight : 299.36 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The sulfonamide group is known for its role in inhibiting carbonic anhydrase, while the naphthalene moiety may contribute to its hydrophobic interactions with biological membranes.
Therapeutic Potential
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound. The results indicated that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of cell cycle arrest and apoptosis via the activation of caspases.
Antimicrobial Studies
In another research article, the antimicrobial efficacy of this compound was assessed against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The study suggested that the sulfonamide group plays a crucial role in its antimicrobial action by disrupting bacterial folate synthesis .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for 2-(benzenesulfonyl)-N-naphthalen-1-ylacetamide, and how can reaction efficiency be monitored?
- Methodological Answer : The compound can be synthesized via copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes (Click Chemistry). For example, intermediates like (prop-2-yn-1-yloxy)naphthalene can react with azidoacetamide derivatives in a 3:1 t-BuOH-H2O solvent system, catalyzed by Cu(OAc)2 at room temperature . Reaction progress is monitored via TLC (hexane:ethyl acetate 8:2), followed by extraction, drying, and recrystallization in ethanol. IR and NMR spectroscopy are critical for confirming functional groups (e.g., C=O at 1671–1682 cm<sup>−1</sup>, triazole protons at δ 8.36 ppm in <sup>1</sup>H NMR) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies key functional groups (e.g., sulfonyl C=O stretch at ~1670 cm<sup>−1</sup>, aromatic C=C at ~1599 cm<sup>−1</sup>) .
- NMR Spectroscopy : <sup>1</sup>H NMR resolves proton environments (e.g., –OCH2 at δ 5.48 ppm; triazole protons at δ 8.36 ppm). <sup>13</sup>C NMR confirms carbon frameworks (e.g., carbonyl carbons at ~165 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]<sup>+</sup> calculated for C21H18N5O4: 404.1359) .
Q. What safety protocols are recommended when handling this compound?
- Methodological Answer :
- Inhalation : Move to fresh air; administer artificial respiration if needed.
- Skin/Eye Contact : Wash with soap/water (skin) or rinse eyes for ≥15 minutes.
- Ingestion : Do NOT induce vomiting; rinse mouth and consult a physician.
Always use PPE (gloves, goggles) and work in a fume hood. Documented safety protocols for structurally similar acetamides emphasize avoiding inhalation of fine powders .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve the yield of this compound?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. alcohols (t-BuOH) to stabilize intermediates .
- Catalyst Loading : Vary Cu(OAc)2 concentrations (5–20 mol%) to balance reaction rate vs. side products.
- Temperature Control : Compare room temperature vs. heated (40–60°C) conditions to accelerate kinetics without degrading reactants.
- Design of Experiments (DoE) : Apply factorial designs to identify interactions between variables (e.g., solvent polarity × catalyst loading) .
Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved during characterization?
- Methodological Answer :
- Dynamic Effects : Check for restricted rotation (e.g., –SO2 groups causing diastereotopic protons). Use variable-temperature NMR to observe coalescence .
- Impurity Analysis : Compare HRMS data with theoretical values to detect byproducts (e.g., incomplete cycloaddition).
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., using SHELX for refinement) .
Q. What computational approaches are suitable for studying the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact-exchange terms to calculate HOMO/LUMO energies and predict reactivity. Basis sets like 6-31G(d,p) balance accuracy and computational cost .
- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic/nucleophilic sites for reaction mechanism studies .
Q. How can X-ray crystallography be employed to analyze the structural conformation of this compound?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.
- Structure Refinement : Apply SHELXL for least-squares refinement, addressing disorders in sulfonyl or naphthyl groups .
- Validation : Check CIF files with PLATON to detect voids or missed symmetry .
Q. What strategies can elucidate the biological activity mechanism of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
